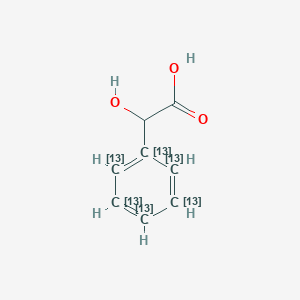
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is a compound characterized by the presence of a cyclohexatrienyl ring labeled with carbon-13 isotopes and a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid typically involves the introduction of carbon-13 isotopes into the cyclohexatrienyl ring. This can be achieved through the use of isotopically labeled precursors in a series of organic reactions. One common method involves the use of 13C-labeled benzene as a starting material, which undergoes a series of reactions to form the cyclohexatrienyl ring. The hydroxyacetic acid moiety can then be introduced through a subsequent reaction, such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydrogen atoms on the cyclohexatrienyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the cyclohexatrienyl ring.
Wissenschaftliche Forschungsanwendungen
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid has several applications in scientific research:
Analytical Chemistry: The carbon-13 labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular structure and dynamics.
Biochemistry: The compound can be used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Industry: Used in the development of new materials and chemical processes, where isotopic labeling can provide valuable information on reaction mechanisms and pathways.
Wirkmechanismus
The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid involves its interaction with various molecular targets and pathways. The carbon-13 labeling allows for precise tracking of the compound in complex systems, enabling researchers to study its effects at the molecular level. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone-(ring-13C6): Another isotopically labeled compound with a carbon-13 labeled phenyl ring.
Tetracosanoic acid (1,2,3,4,5,6-13C6): A long-chain fatty acid labeled with carbon-13 isotopes.
Uniqueness
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is unique due to its combination of a cyclohexatrienyl ring and a hydroxyacetic acid moiety, both of which are labeled with carbon-13 isotopes. This dual labeling provides enhanced capabilities for studying complex chemical and biological systems, making it a valuable tool in various fields of research.
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
158.10 g/mol |
IUPAC-Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
IWYDHOAUDWTVEP-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















